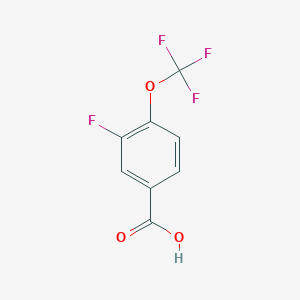

3-氟-4-(三氟甲氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis 3-Fluoro-4-(trifluoromethoxy)benzoic acid synthesis involves the transformation of organo-fluorine compounds, leveraging rare-earth metal ions like Ho3+ and Gd3+ to remove fluorine from perfluoroalkyl substances, resulting in new fluoro-bridged metal-organic frameworks (MOFs). This process underscores the critical role of fluorine in organic synthesis, particularly in the construction of complex structures from simpler perfluoroalkyl substances (Sheybani et al., 2023).

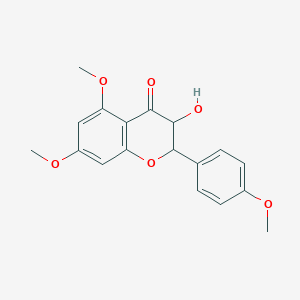

Molecular Structure Analysis The geometric structure and conformational properties of closely related molecules like 4-fluoro(trifluoromethoxy)benzene have been studied using gas electron diffraction (GED) and quantum chemical calculations, revealing a predominant perpendicular conformation (C-O-C plane perpendicular to the benzene ring). These studies highlight the significance of fluorine atoms in determining the molecular structure and stability of fluorinated compounds (Shishkov et al., 2004).

Chemical Reactions and Properties The reactivity of fluoro-containing compounds is demonstrated through the synthesis of fluoro-bridged Ho3+ and Gd3+ MOFs, where fluorine plays a crucial role in bridging metal ions within the framework structure. This indicates a significant aspect of fluorine chemistry, where fluorine atoms can facilitate the formation of complex structures and enhance the material's functionality (Sheybani et al., 2023).

Physical Properties Analysis The introduction of fluorine atoms into organic molecules significantly affects their physical properties, such as phase behavior, thermal stability, and self-assembly capabilities. For example, compounds with fluorinated moieties exhibit unique phase transitions and self-assembly into ordered superstructures, influenced by both the fluorinated chains and hydrogen bonding. This is crucial for the development of novel materials with specific physical properties (Zhou et al., 2007).

Chemical Properties Analysis Fluorine's electronegativity and its effects on the chemical properties of compounds like 3-Fluoro-4-(trifluoromethoxy)benzoic acid are evident in the synthesis of soluble fluoro-polyimides. The presence of fluorine-containing aromatic diamines in the synthesis process highlights fluorine's role in enhancing the chemical stability, low moisture absorption, and hygrothermal stability of the resulting polyimides (Xie et al., 2001).

科学研究应用

环境存在与降解

氟烷基醚化合物 (ether-PFAS):这些是已在受影响和背景环境中报告的氟化替代化学品,由于其持久、生物累积和毒性而引起关注。最近的研究重点关注它们的环境出现、归宿和影响,并将它们与 PFOA 和 PFOS 等传统 PFAS 进行比较。已经开发了先进的监测和分析方法,以更好地了解它们的分布和影响 (Munoz 等,2019)。

多氟烷基化学品的微生物降解:这篇综述重点介绍了多氟烷基化学品的生物降解途径、它们转化为全氟烷基酸 (PFAAs) 的过程以及这些物质的环境归宿。该研究强调了微生物降解在评估氟化化合物及其前体对环境影响中的重要性 (Liu & Mejia Avendaño, 2013)。

合成和应用

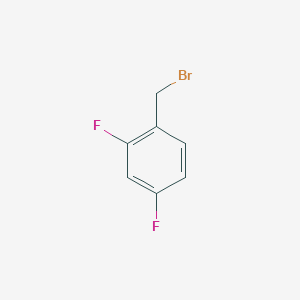

氟化合物的实用合成:开发用于氟化中间体的有效合成方法,例如 2-氟-4-溴联苯,这对于制造抗炎材料至关重要,展示了氟化化合物在制药和其他工业应用中的作用 (Qiu 等,2009)。

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBFTHWKVKHHMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382604 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

CAS RN |

886498-89-1 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。